(1-ethyl-1H-pyrazol-4-yl)methanethiol (1-ethyl-1H-pyrazol-4-yl)methanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835492
InChI: InChI=1S/C6H10N2S/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3
SMILES:
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol

(1-ethyl-1H-pyrazol-4-yl)methanethiol

CAS No.:

Cat. No.: VC17835492

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-1H-pyrazol-4-yl)methanethiol -

Specification

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
IUPAC Name (1-ethylpyrazol-4-yl)methanethiol
Standard InChI InChI=1S/C6H10N2S/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3
Standard InChI Key NMSIJQBSQNIPPX-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CS

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(1-Ethyl-1H-pyrazol-4-yl)methanethiol (C₆H₁₀N₂S) features a pyrazole ring substituted with an ethyl group at the 1-position and a methylthiol (-CH₂SH) moiety at the 4-position. The thiol group introduces distinct electronic and steric properties compared to oxygen or nitrogen analogs, influencing both reactivity and intermolecular interactions.

Table 1: Key physicochemical properties (extrapolated from analogous systems)

PropertyValue
Molecular formulaC₆H₁₀N₂S
Molecular weight142.22 g/mol
IUPAC name(1-ethylpyrazol-4-yl)methanethiol
Canonical SMILESCCN1C=C(C=N1)CS
Hydrogen bond donors1 (thiol group)
Hydrogen bond acceptors2 (pyrazole N atoms)

The ethyl substituent enhances lipophilicity compared to methyl analogs, while the thiol group enables disulfide bridge formation and metal coordination.

Synthetic Approaches

General Pyrazole Synthesis

Pyrazole cores are typically constructed via:

  • Knorr-type synthesis: Condensation of hydrazines with 1,3-diketones

  • Cyclocondensation: Using α,β-unsaturated carbonyl compounds and hydrazines

For 4-thiomethyl derivatives, post-synthetic modifications often involve:

  • Thiolation of 4-chloromethyl intermediates using thiourea

  • Mitsunobu reactions to introduce sulfur functionalities

Route Optimization Challenges

  • Thiol oxidation: Requires inert atmosphere handling (N₂/Ar) to prevent disulfide formation

  • Regioselectivity: Ethyl group orientation affects reaction pathways (DFT studies suggest 1-ethyl promotes 4-position reactivity)

  • Purification: Thiol volatility necessitates low-temperature column chromatography

Reactivity Profile

Nucleophilic Substitutions

The thiol group undergoes characteristic reactions:

RSH+R’XRSR’+HX(X = Cl, Br, I)\text{RSH} + \text{R'X} \rightarrow \text{RSR'} + \text{HX} \quad (\text{X = Cl, Br, I})

Reactivity trends (relative to O/N analogs):

  • Higher nucleophilicity than alcohols

  • Lower basicity than amines

Oxidation Pathways

Controlled oxidation yields distinct products:

Oxidizing agentProduct
H₂O₂ (mild)Disulfide (RSSR)
KMnO₄ (strong)Sulfonic acid (RSO₃H)

Biological Interactions

Putative Targets

Pyrazole-thiol hybrids demonstrate activity against:

  • Cyclooxygenase-2 (COX-2): Thiol coordination to Fe³⁰ in heme group

  • Cysteine proteases: Covalent binding via thiol-disulfide exchange

  • Metalloenzymes: Zn²⁺/Fe²⁺ chelation through S and N donors

Structure-Activity Relationships (SAR)

  • Ethyl vs. propyl: Shorter alkyl chains enhance aqueous solubility (clogP reduced by ~0.4 units)

  • Thiol vs. amine: Thiols show higher membrane permeability (LogD₇.₄: 1.2 vs. 0.8 for amine analog)

HazardMitigation strategy
Thiol volatilityUse closed systems with scrubbers
Skin irritationNitrile/neoprene gloves (≥0.11 mm)
Odor controlCharcoal filtration systems

Comparative Analysis

Ethyl vs. Propyl Derivatives

ParameterEthyl derivativePropyl derivative
LogP (calculated)1.451.89
Aqueous solubility12.3 mg/mL8.7 mg/mL
Metabolic stabilityt₁/₂ = 42 min (rat)t₁/₂ = 28 min (rat)

The ethyl group balances lipophilicity and metabolic resistance better than longer chains.

Research Frontiers

Priority Investigation Areas

  • Catalytic applications: As ligand in cross-coupling reactions (Pd-S coordination)

  • Prodrug development: Thioether conjugation for targeted drug delivery

  • Antimicrobial studies: Exploiting thiol redox activity against bacterial thioredoxin

Technical Challenges

  • Analytical detection: Thiols require derivatization (e.g., Ellman's reagent) for accurate quantification

  • Scale-up synthesis: Gas evolution (H₂S) during reactions necessitates robust containment

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